molecular formula C19H12F2N2O4 B14173133 1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one CAS No. 383901-68-6

1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one

Cat. No.: B14173133
CAS No.: 383901-68-6
M. Wt: 370.3 g/mol
InChI Key: QSTKMIBEHKOTCC-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core, which is known for its diverse biological activities, and is substituted with a difluorophenyl group and a furan ring, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid derivative with a halogenated quinoxaline in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with DNA and proteins, leading to various biological effects. The difluorophenyl group and furan ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.

    Difluorophenyl-substituted compounds: These compounds have similar chemical properties due to the presence of the difluorophenyl group.

    Furan-containing compounds: These compounds share the furan ring and can undergo similar chemical reactions.

Uniqueness

1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

CAS No.

383901-68-6

Molecular Formula

C19H12F2N2O4

Molecular Weight

370.3 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one

InChI

InChI=1S/C19H12F2N2O4/c20-13-5-3-6-14(21)12(13)11-27-23-16-8-2-1-7-15(16)22(25)18(19(23)24)17-9-4-10-26-17/h1-10H,11H2

InChI Key

QSTKMIBEHKOTCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CO3)OCC4=C(C=CC=C4F)F

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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